2-Icosyltetracosanol
Overview
Description
2-Icosyltetracosanol, also known as 2-Icosyl-1-tetracosanol, is a long-chain fatty alcohol with the molecular formula C44H90O and a molecular weight of 635.18 g/mol . This compound is characterized by its high molecular weight and long carbon chain, making it a significant molecule in various industrial and scientific applications. It is primarily used as a surfactant in cosmetics due to its ability to reduce surface tension .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Icosyltetracosanol typically involves the reduction of the corresponding fatty acid or ester. One common method is the hydrogenation of 2-Icosyltetracosanoic acid using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . The reaction proceeds as follows:
2-Icosyltetracosanoic acid+H2→this compound
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of fatty acid methyl esters derived from natural oils and fats. This method is preferred due to its efficiency and scalability. The process involves the following steps:
Esterification: Conversion of fatty acids to their methyl esters using methanol and an acid catalyst.
Hydrogenation: Reduction of the methyl esters to the corresponding alcohols using hydrogen gas and a metal catalyst such as nickel or palladium.
Chemical Reactions Analysis
Types of Reactions: 2-Icosyltetracosanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 2-Icosyltetracosanoic acid.
Reduction: Long-chain hydrocarbons.
Substitution: 2-Icosyltetracosyl chloride.
Scientific Research Applications
2-Icosyltetracosanol has diverse applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.
Industry: Utilized in the production of biodegradable surfactants and lubricants.
Mechanism of Action
The mechanism of action of 2-Icosyltetracosanol is primarily related to its surfactant properties. It reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions. In biological systems, it integrates into cell membranes, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
1-Tetracosanol: Another long-chain fatty alcohol with similar surfactant properties.
2-Eicosyl-1-tetracosanol: A closely related compound with a slightly different carbon chain length.
Comparison: 2-Icosyltetracosanol is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Compared to 1-Tetracosanol, it has a higher molecular weight and melting point, making it more suitable for applications requiring higher thermal stability. Its longer carbon chain also enhances its ability to reduce surface tension more effectively than shorter-chain alcohols .
Properties
IUPAC Name |
2-icosyltetracosan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H90O/c1-3-5-7-9-11-13-15-17-19-21-23-24-26-28-30-32-34-36-38-40-42-44(43-45)41-39-37-35-33-31-29-27-25-22-20-18-16-14-12-10-8-6-4-2/h44-45H,3-43H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIOIMBOKALMPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCCCC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H90O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10994668 | |
Record name | 2-Icosyltetracosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10994668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73761-81-6 | |
Record name | 2-Eicosyl-1-tetracosanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73761-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Icosyltetracosanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073761816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Icosyltetracosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10994668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-icosyltetracosanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.